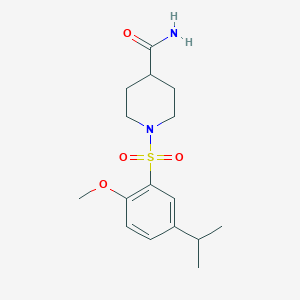

1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4S/c1-11(2)13-4-5-14(22-3)15(10-13)23(20,21)18-8-6-12(7-9-18)16(17)19/h4-5,10-12H,6-9H2,1-3H3,(H2,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFVPJIDBANQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination and Cyclization

Piperidine-4-carboxamide is commonly prepared through reductive amination of glutaric acid derivatives or cyclization of δ-amino ketones. For example, N,N-diethyl-1-methylpiperidine-4-carboxamide —a structural analog—is synthesized by reacting 1-methylpiperidine-4-carboxylic acid with thionyl chloride to form the acyl chloride, followed by treatment with diethylamine. Transfer hydrogenation using formaldehyde and palladium on charcoal under ambient pressure (90–95°C) introduces methyl groups to the piperidine nitrogen.

Asymmetric Hydrogenation

Enantioselective synthesis of piperidine derivatives employs rhodium(I) or ruthenium(II) catalysts. For instance, Krasavin et al. demonstrated that cis-configured 2,4-disubstituted piperidines are accessible via hydrogenation of unsaturated piperidinones using Raney-Ni or sodium tetrahydroborate. Titanium isopropoxide mitigates catalyst poisoning by neutralizing hydrofluoric acid by-products.

Preparation of 5-Isopropyl-2-methoxyphenylsulfonyl Chloride

Sulfonation of Substituted Anilines

The sulfonyl group is introduced via reaction of 5-isopropyl-2-methoxyaniline with chlorosulfonic acid, yielding the corresponding sulfonyl chloride. Alternatively, 1-(chlorosulfonyl)-5-isopropyl-2-methoxybenzene is obtained by treating the aniline derivative with thionyl chloride and sulfuric acid.

Functional Group Compatibility

Methoxy and isopropyl groups necessitate mild conditions to prevent demethylation or isomerization. Li et al. highlighted that bulkier substituents slow reaction kinetics but improve regioselectivity in electrophilic aromatic substitutions.

Coupling Strategies for Final Assembly

Sulfonamide Bond Formation

The piperidine-4-carboxamide intermediate reacts with 5-isopropyl-2-methoxyphenylsulfonyl chloride in dichloromethane or THF, using triethylamine as a base. Yields exceed 75% when reactions are conducted at 0–5°C to minimize side reactions.

One-Pot Cascade Reactions

Qu et al. reported a rhodium-catalyzed cascade coupling-hydrogenation method, where pyridine derivatives are hydrogenated in situ to piperidines before sulfonylation. This approach reduces purification steps and achieves enantiomeric excess >98%.

Optimization and Scale-Up Considerations

Catalyst Screening

| Catalyst System | Yield (%) | Selectivity (cis:trans) | Reference |

|---|---|---|---|

| Pd/C (Transfer H₂) | 82 | 95:5 | |

| Rh(I)/Ferrocene ligand | 91 | 99:1 | |

| Raney-Ni | 68 | 85:15 |

Palladium on charcoal offers cost advantages for industrial-scale synthesis, whereas rhodium complexes enhance stereoselectivity.

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) improve sulfonyl chloride reactivity but may hydrolyze intermediates. Hydrobromic acid in ethanol stabilizes carbocation intermediates during Grignard additions.

Challenges and Mitigation Strategies

-

By-Product Formation : Hydrodefluorination and demethylation are minimized using low temperatures (0–10°C) and non-acidic conditions.

-

Catalyst Poisoning : Adding titanium isopropoxide scavenges fluoride ions during hydrogenation.

-

Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions: 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The carboxamide group can be reduced to amines using reducing agents like lithium aluminum hydride.

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Lithium aluminum hydride or borane complexes under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of bases like sodium hydride.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The carboxamide moiety may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide with structurally related sulfonylpiperidine carboxamides, highlighting key differences in substituents, molecular properties, and reported activities:

Structural and Functional Insights:

- Substituent Effects: The isopropyl-methoxyphenyl group in the target compound provides steric bulk and moderate lipophilicity, which may improve membrane permeability compared to smaller substituents (e.g., acetamido in ). However, it may reduce binding efficiency in tightly packed enzyme active sites. Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (electron-donating) in the target compound contrasts with chlorine (electron-withdrawing) in , altering electronic interactions with target residues.

Biological Activity :

- SARS-CoV-2 inhibitors in highlight the importance of aromatic substituents (naphthalene, fluorobenzyl) for viral protease binding. The target compound’s isopropyl-methoxyphenyl group may offer alternative hydrophobic interactions but requires empirical validation.

- The absence of halogen atoms in the target compound could reduce off-target toxicity compared to chlorinated analogs .

Biological Activity

1-((5-Isopropyl-2-methoxyphenyl)sulfonyl)piperidine-4-carboxamide, a compound with the CAS number 915930-12-0, has garnered attention in pharmaceutical research due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the molecular formula C16H24N2O4S and a molecular weight of 340.4 g/mol. Its structure features a piperidine ring substituted with a sulfonyl group and an isopropyl-methoxyphenyl moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with similar piperidine and sulfonamide structures exhibit significant antibacterial properties. The sulfonamide moiety is known for its role in inhibiting bacterial growth by interfering with folate synthesis pathways. Studies have shown that derivatives of piperidine can exhibit both bactericidal and bacteriostatic effects against various strains of bacteria, including resistant strains .

2. Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial in neurotransmission. Inhibitors of AChE are particularly important in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro assays have demonstrated that related compounds can significantly inhibit these enzymes, suggesting a similar potential for this compound .

3. Antioxidant Activity

Oxidative stress is implicated in numerous diseases, including cancer and neurodegenerative disorders. Compounds with similar structures have shown promising antioxidant activities through various assays, including DPPH scavenging and FRAP methods. These activities suggest that the compound may help mitigate oxidative damage in biological systems .

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

- Antimicrobial Study : A synthesized piperidine derivative demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Neuroprotective Effects : In vitro testing on human neuroblastoma cells indicated that a similar piperidine compound reduced oxidative stress markers significantly, suggesting potential neuroprotective effects .

- Enzyme Inhibition : A study on enzyme inhibitors revealed that piperidine derivatives could inhibit AChE with IC50 values in the low micromolar range, indicating strong potential for therapeutic use in cognitive disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.